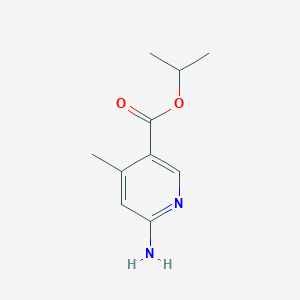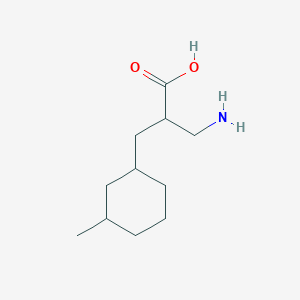
2-methyl-N-(2-phenylethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-phenylethyl)propan-2-amine is an organic compound with the molecular formula C12H19N. It belongs to the class of organic compounds known as amphetamines and derivatives, which are characterized by the presence of a phenylethylamine backbone. This compound is of interest due to its structural similarity to other biologically active amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-phenylethyl)propan-2-amine typically involves the reaction of β-bromoethylbenzene with tert-butylamine. The reaction proceeds under conditions that favor nucleophilic substitution, resulting in the formation of the desired product . The reaction can be represented as follows:
C6H5CH2CH2Br+(CH3)3CNH2→C6H5CH2CH2NHC(CH3)3+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-phenylethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: N-bromosuccinimide (NBS) for bromination
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
2-methyl-N-(2-phenylethyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, including its role as a stimulant or psychoactive agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-phenylethyl)propan-2-amine involves its interaction with monoamine oxidase enzymes, leading to the oxidative deamination of biogenic and xenobiotic amines. This process is crucial for the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares the phenylethylamine backbone but lacks the tert-butyl group.
Methamphetamine: Similar structure but with a methyl group attached to the nitrogen atom.
Phenylethylamine: The simplest form of the compound, lacking additional alkyl groups.
Uniqueness
2-methyl-N-(2-phenylethyl)propan-2-amine is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylethylamines and amphetamines, potentially leading to different pharmacological effects and applications .
Properties
CAS No. |
24070-10-8 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-methyl-N-(2-phenylethyl)propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |
InChI Key |
IXVHHIJPEWQWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


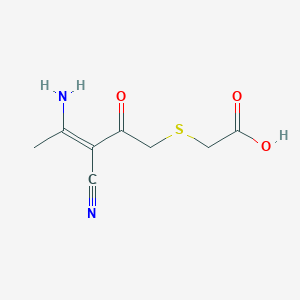
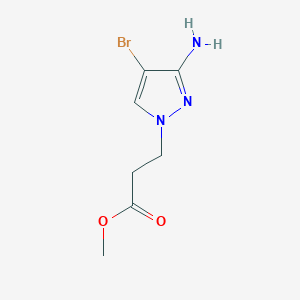
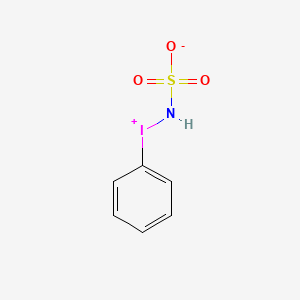
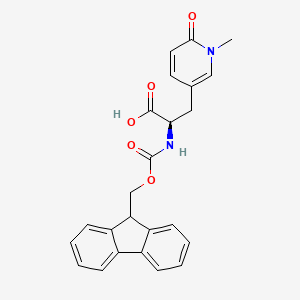

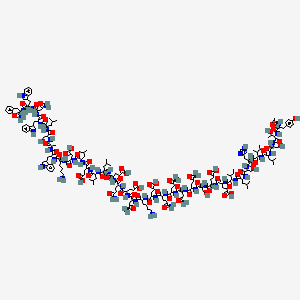
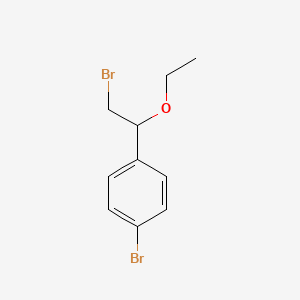
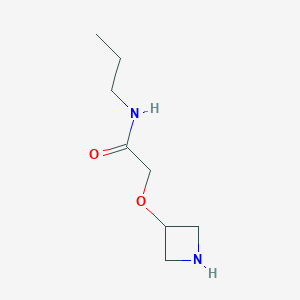

![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
